molecular formula C25H21Cl2F6N5O5S2 B2470123 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide CAS No. 2061268-74-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide

Cat. No. B2470123
CAS RN: 2061268-74-2
M. Wt: 720.48
InChI Key: BXINYRDERXPLNB-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C25H21Cl2F6N5O5S2 and its molecular weight is 720.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Related Substances

  • Study Overview: A study focused on the separation of imatinib mesylate (IM) and related substances using nonaqueous capillary electrophoresis. This method is promising for quality control of IM and related compounds (Ye et al., 2012).

Reactivity of Aminocyanopyrazoles

  • Research Focus: This research investigated the synthesis of functionalized trifluoromethylpyrazolopyrimidines from aminocyanopyrazole precursors. The study evaluated mitochondrial reductive function in cell lines, indicating moderate toxicity with specific benzamide compounds (Bellili et al., 2022).

Glycine Transporter 1 Inhibitor Identification

  • Key Findings: A compound structurally related to the one was identified as a potent and orally available glycine transporter 1 inhibitor. This discovery used a central nervous system multiparameter optimization guideline (Yamamoto et al., 2016).

Metabolism of Flumatinib

  • Study Insights: Research on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, showed the main metabolic pathways in humans after oral administration. The study highlights the significance of electron-withdrawing groups like trifluoromethyl in drug metabolism (Gong et al., 2010).

Synthesis of PET Agents

  • Research Objective: A study focused on synthesizing a potential PET agent for imaging B-Raf(V600E) in cancers, highlighting the complex synthetic processes involved in developing such agents (Wang et al., 2013).

KCNQ2/Q3 Potassium Channel Openers

  • Key Discoveries: A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified, demonstrating their potential in the treatment of epilepsy and pain. This research underscores the therapeutic potential of benzamide compounds (Amato et al., 2011).

Fluazinam Structure

  • Study Findings: The structure of fluazinam, a fungicide with a similar molecular structure, was analyzed. This study provides insights into molecular interactions and stability relevant to similar compounds (Jeon et al., 2013).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2F6N5O5S2/c26-18-3-1-2-4-22(18)44(40,41)36-20-6-5-16(37-7-9-38(10-8-37)45(42,43)25(31,32)33)12-17(20)23(39)35-14-21-19(27)11-15(13-34-21)24(28,29)30/h1-6,11-13,36H,7-10,14H2,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINYRDERXPLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)NCC4=C(C=C(C=N4)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2F6N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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